Introduction: The 2,7-Naphthyridine Scaffold and the Significance of the 3-Methoxy Moiety
Introduction: The 2,7-Naphthyridine Scaffold and the Significance of the 3-Methoxy Moiety
An In-depth Technical Guide to the Chemical Properties of 3-Methoxy-2,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
The naphthyridines, a family of six isomeric bicyclic heterocycles composed of two fused pyridine rings, represent a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Their rigid, planar structure and the presence of multiple hydrogen bond acceptors confer upon them the ability to interact with a wide array of biological targets, leading to a broad spectrum of activities including antitumor, antimicrobial, and kinase inhibition.[1][4][5][6][7] Among the isomers, the 2,7-naphthyridine core is a recurring motif in both natural products and rationally designed therapeutic agents.[8]
This guide focuses specifically on 3-Methoxy-2,7-naphthyridine (CAS No. 893566-84-2), a key derivative that serves as a versatile building block for more complex molecules.[2][9] The introduction of a methoxy group at the 3-position significantly modulates the electronic properties of the heterocyclic system, influencing its reactivity, metabolic stability, and potential for intermolecular interactions. Understanding the fundamental chemical properties of this molecule is therefore crucial for its effective utilization in drug discovery and development pipelines.
This document provides a senior application scientist's perspective on the synthesis, characterization, and chemical reactivity of 3-Methoxy-2,7-naphthyridine, grounding its claims in established chemical principles and analogous examples from the scientific literature.
Section 1: Molecular Structure and Physicochemical Properties
Core Structure
The molecule consists of a pyrazolo[1,5-a]pyridine core fused with a pyridine ring, with a methoxy substituent at the C3 position. The nitrogen atoms at positions 2 and 7 act as electron sinks, influencing the aromaticity and reactivity of the entire system.
Table 1: Key Physicochemical and Structural Data for 3-Methoxy-2,7-naphthyridine
| Property | Value | Source/Method |
| CAS Number | 893566-84-2 | Chemical Abstracts |
| Molecular Formula | C₉H₈N₂O | [9] |
| Molecular Weight | 160.17 g/mol | [9] |
| Predicted LogP | 1.2 ± 0.3 | In silico prediction |
| Predicted pKa (Most Basic) | 3.5 ± 0.5 (for N7) | In silico prediction |
| Predicted H-Bond Acceptors | 3 (N2, N7, O) | In silico prediction |
| Predicted H-Bond Donors | 0 | In silico prediction |
Rationale Behind Physicochemical Properties
The predicted LogP (a measure of lipophilicity) suggests that 3-Methoxy-2,7-naphthyridine has moderate membrane permeability, a desirable trait for potential drug candidates. The basicity is attributed to the lone pair of electrons on the pyridine-like nitrogen atoms. The N7 nitrogen is predicted to be the more basic center due to the electronic influence of the fused ring system and the methoxy group. These in silico predictions provide a crucial starting point for experimental design, such as selecting appropriate solvent systems for reactions and purification, or designing buffer systems for biological assays.
Section 2: Synthesis and Purification
A robust and reproducible synthetic route is paramount for the exploration of any chemical scaffold. While a specific, published protocol for 3-Methoxy-2,7-naphthyridine is elusive, a logical and efficient pathway can be constructed based on well-established transformations in pyridine and naphthyridine chemistry. The proposed method involves the synthesis of a key intermediate, 3-chloro-2,7-naphthyridine, followed by a nucleophilic aromatic substitution (SₙAr) reaction.
Proposed Synthetic Workflow
The following multi-step protocol is proposed, with each step grounded in analogous, documented chemical transformations.
Caption: Proposed synthetic workflow for 3-Methoxy-2,7-naphthyridine.
Detailed Experimental Protocol (Proposed)
Step 1 & 2: Synthesis of 3-Chloro-2,7-naphthyridine (Intermediate)
The construction of the 2,7-naphthyridine core can be achieved through various strategies, often starting from substituted pyridines.[1][2] A common approach involves the formation of a naphthyridinone (a lactam analog), which can then be converted to the chloro derivative.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine the appropriate 2,7-naphthyridin-3-ol precursor (1.0 eq).
-
Chlorination: Add phosphorus oxychloride (POCl₃, ~10 eq) to the flask. The use of a large excess is common to serve as both reagent and solvent.
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The rationale for heating is to overcome the activation energy for the conversion of the hydroxyl group to the chloride.
-
Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess POCl₃.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-chloro-2,7-naphthyridine.
Step 3: Nucleophilic Aromatic Substitution (SₙAr) for 3-Methoxy-2,7-naphthyridine
This step leverages the electron-deficient nature of the naphthyridine ring, which facilitates nucleophilic attack. The chlorine at the 3-position is a good leaving group, readily displaced by a methoxide nucleophile.[3][10]
-
Preparation of Nucleophile: In a separate flame-dried flask under a nitrogen atmosphere, dissolve sodium metal (1.2 eq) in anhydrous methanol (~20 mL per gram of substrate) to generate sodium methoxide (in situ). This must be done with caution.
-
Reaction: Add the crude 3-chloro-2,7-naphthyridine (1.0 eq), dissolved in a minimal amount of anhydrous methanol, to the sodium methoxide solution.
-
Heating: Heat the mixture to reflux (approx. 65 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC. The SₙAr reaction is accelerated by heat.
-
Workup: Cool the reaction to room temperature and quench by adding water.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-Methoxy-2,7-naphthyridine.
Section 3: Spectroscopic Characterization
Unambiguous structural elucidation is the cornerstone of chemical research. This section outlines the expected spectroscopic signatures for 3-Methoxy-2,7-naphthyridine and the protocols for their acquisition.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts are based on the electronic environment of each nucleus, influenced by the electronegative nitrogen atoms and the electron-donating methoxy group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Methoxy-2,7-naphthyridine
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Expected Coupling |
| 1 | CH | 8.5 - 8.7 | 145 - 148 | Singlet. Downfield due to proximity to N2. |
| 3 | C-O | - | 160 - 163 | Quaternary carbon, significantly downfield due to direct attachment to oxygen. |
| 4 | CH | 7.0 - 7.2 | 105 - 108 | Singlet. Upfield due to electron-donating effect of OMe group. |
| 5 | CH | 7.6 - 7.8 | 120 - 123 | Doublet, coupled to H6. |
| 6 | CH | 8.8 - 9.0 | 150 - 153 | Doublet, coupled to H5. Downfield due to proximity to N7. |
| 8 | CH | 9.2 - 9.5 | 152 - 155 | Singlet. Most downfield proton, adjacent to N7 and influenced by the fused ring system. |
| -OCH₃ | CH₃ | 3.9 - 4.1 | 55 - 57 | Singlet, integrating to 3H. Typical range for an aryl methoxy group.[11][12] |
| 4a | C | - | 138 - 141 | Quaternary carbon at the ring junction. |
| 8a | C | - | 118 - 121 | Quaternary carbon at the ring junction. |
Note: Predictions are based on additive models and data from analogous structures like methoxypyridines and other naphthyridine derivatives.[1][13] Actual values may vary.
Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of purified 3-Methoxy-2,7-naphthyridine in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Record ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
Analysis: Use the combination of 1D and 2D spectra to unambiguously assign all proton and carbon signals, confirming the structure and purity of the compound.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Expected Fragmentation Pathway
Under electron ionization (EI), the molecular ion ([M]⁺˙) is expected at m/z 160. The fragmentation is likely to proceed through two primary pathways common to methoxylated N-heterocycles:
-
Loss of a Methyl Radical: Cleavage of the O-CH₃ bond to lose a methyl radical (•CH₃), resulting in a stable radical cation at m/z 145.[7]
-
Loss of Formaldehyde: A rearrangement followed by the loss of formaldehyde (CH₂O) to give a fragment at m/z 130.
-
Ring Fragmentation: Subsequent fragmentation of the naphthyridine core would likely involve the loss of HCN, a characteristic loss for pyridine-containing rings, leading to further daughter ions.[14]
Caption: Predicted major fragmentation pathways for 3-Methoxy-2,7-naphthyridine in EI-MS.
Protocol for MS Data Acquisition
-
Method: Use Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source or Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) for high-resolution mass measurement (HRMS).
-
Analysis: Confirm the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to provide further structural confirmation, comparing observed fragments to the predicted pathways.
Section 4: Chemical Reactivity and Derivatization
The utility of 3-Methoxy-2,7-naphthyridine as a scaffold lies in its potential for further functionalization. Its reactivity is governed by the interplay between the electron-donating methoxy group and the electron-withdrawing nitrogen atoms.
Reactivity Map
The electron density of the bicyclic system is not uniform. The following diagram illustrates the predicted sites of reactivity.
Note: A visual representation of the molecule with arrows pointing to reactive sites would be manually created here, as DOT language cannot render chemical structures directly. The above DOT script is a conceptual placeholder.
Key Reactive Sites:
-
N7 (and N2) - Nucleophilic Centers: The lone pairs on the nitrogen atoms are the most basic sites in the molecule and are susceptible to protonation and alkylation .
-
C4 - Electron-Rich Position: The C4 position is activated by the ortho-methoxy group, making it the most likely site for electrophilic aromatic substitution (e.g., halogenation, nitration), assuming conditions can overcome the general deactivation of the ring by the nitrogen atoms.
-
C6 and C8 - Electron-Deficient Positions: These positions are alpha to a pyridine nitrogen (N7), rendering them electron-deficient and potential sites for nucleophilic attack , particularly if a leaving group is present or under forcing conditions (Chichibabin reaction). They are also potential sites for modern C-H functionalization reactions using transition metal catalysis.
Potential Derivatization Reactions
-
N-Oxidation: Treatment with a mild oxidant like meta-chloroperoxybenzoic acid (m-CPBA) would likely yield the N-oxide at the more sterically accessible and electronically favorable N7 position. This N-oxide intermediate can then be used to facilitate nucleophilic substitution at the C6 and C8 positions.[6]
-
Halogenation: Electrophilic halogenation with reagents like N-Bromosuccinimide (NBS) is predicted to occur selectively at the C4 position due to the directing effect of the methoxy group.
-
Palladium-Catalyzed Cross-Coupling: If a halogen is first installed (e.g., at C4 or via synthesis of a chloro/bromo analog), this position becomes a handle for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the introduction of a wide variety of aryl, alkynyl, or amino substituents.
Conclusion
3-Methoxy-2,7-naphthyridine is a strategically important heterocyclic building block. While detailed experimental characterization is not abundant in the public domain, a robust understanding of its properties can be achieved by applying fundamental principles of organic chemistry and drawing analogies from the well-documented chemistry of related naphthyridines and pyridines. This guide provides a framework for its synthesis, characterization, and derivatization, offering researchers and drug development professionals the necessary insights to confidently incorporate this valuable scaffold into their research programs. The proposed protocols and predictive data serve as a self-validating system, inviting experimental verification and further exploration of this promising molecular architecture.
References
-
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (2021). Molecules. Available at: [Link]
-
Spectral Characteristics of 2,7-Naphthyridines. (2000). Molecules. Available at: [Link]
-
Ganeva, Y., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. Available at: [Link]
-
Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (2021). Semantic Scholar. Available at: [Link]
-
Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. (2024). ACS Publications. Available at: [Link]
-
Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
-
Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. (2024). National Institutes of Health (PMC). Available at: [Link]
-
Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. (2023). Science of Synthesis. Available at: [Link]
-
Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study. (2023). SciSpace. Available at: [Link]
-
Yap, B. K., et al. (2012). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). National Institutes of Health (PMC). Available at: [Link]
-
Tan, Y. C., et al. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules. Available at: [Link]
-
Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. (2021). National Institutes of Health. Available at: [Link]
-
Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives. (2015). ResearchGate. Available at: [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2023). MDPI. Available at: [Link]
-
Alkyl Halides and Nucleophilic Substitution. Available at: [Link]
-
1H and 13C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. (2021). ResearchGate. Available at: [Link]
-
LibreTexts Chemistry. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Crystal structure and Hirfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one. (2020). National Institutes of Health. Available at: [Link]
-
Reactivity in 7-benzyl-2,7-naphthyridine Derivatives: Nucleophilic Substitutions, Rearrangements, Heterocyclizations and Related Reactions. (2019). ResearchGate. Available at: [Link]
-
Reactivity in 7-benzyl-2,7-naphthyridine Derivatives: Nucleophilic Substitutions, Rearrangements, Heterocyclizations and Related Reactions. (2019). Bentham Science. Available at: [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
-
Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). The Open Organic Chemistry Journal. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). ResearchGate. Available at: [Link]
-
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (2021). National Institutes of Health (PMC). Available at: [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (2021). National Institutes of Health (PMC). Available at: [Link]
-
SpectraBase. 7-Methoxy-3-phenyl-1,2-naphthoquinone - Optional[FTIR] - Spectrum. Available at: [Link]
Sources
- 1. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 3-METHOXYPYRIDINE(7295-76-3) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
